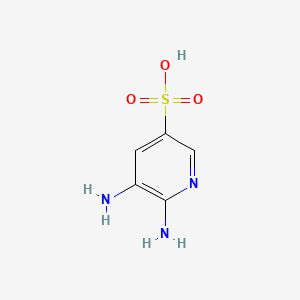

5,6-Diaminopyridine-3-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARDABCWHVPFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652839 | |

| Record name | 5,6-Diaminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100517-08-6 | |

| Record name | 5,6-Diaminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Diaminopyridine 3 Sulfonic Acid

Direct Sulfonation Approaches to Pyridine (B92270) Derivatives

Direct sulfonation of pyridine and its derivatives is a cornerstone of electrophilic aromatic substitution chemistry. wikipedia.orgpurechemistry.org This approach involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.orgpurechemistry.org

Electrophilic Aromatic Sulfonation Strategies

The sulfonation of pyridine is an electrophilic aromatic substitution reaction. youtube.com Pyridine is less reactive than benzene (B151609) in such reactions due to the electron-withdrawing nature of the nitrogen atom in the ring. youtube.com The reaction typically requires vigorous conditions, such as high temperatures. youtube.com

The mechanism involves the generation of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, which is then attacked by the π-electrons of the pyridine ring. wikipedia.orgmasterorganicchemistry.com This forms a resonance-stabilized intermediate known as a σ-complex. purechemistry.org Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid derivative. purechemistry.orgmasterorganicchemistry.com

Common sulfonating agents include:

Concentrated sulfuric acid (H₂SO₄)

Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide in sulfuric acid masterorganicchemistry.com

Chlorosulfonic acid (ClSO₃H) wikipedia.org

Optimization of Reaction Conditions and Reagent Systems

The optimization of reaction conditions is crucial for achieving desired regioselectivity and yield in the sulfonation of pyridine derivatives. Key parameters that can be adjusted include the choice of sulfonating agent, reaction temperature, and reaction time. For instance, the degree of sulfonation of acridine (B1665455), another nitrogen-containing heterocycle, can be controlled by manipulating the excess of the reagent and the temperature. mdpi.com Milder conditions tend to favor mono- and disubstitution, while more aggressive conditions lead to higher degrees of sulfonation. mdpi.com

The use of different bases and solvents can also significantly influence the outcome of the reaction, including the regioselectivity of the sulfonation. chemrxiv.org For example, in the C-H-sulfonylation of pyridine, the choice of base and solvent was found to have a significant impact on the C4/C2-selectivity. chemrxiv.org

| Variable | Effect on Sulfonation | Example |

| Temperature | Higher temperatures can lead to higher degrees of sulfonation | In the sulfonation of acridine, increasing the temperature to 200°C resulted in the formation of the trisubstituted product. mdpi.com |

| Reagent Excess | A larger excess of the sulfonating agent can also lead to higher degrees of sulfonation | Using 10 equivalents of the sulfonating agent in the sulfonation of acridine led to the trisubstituted product. mdpi.com |

| Solvent | The choice of solvent can influence the regioselectivity of the reaction | In the C-H-sulfonylation of pyridine, changing the solvent from CH₂Cl₂ to CHCl₃ led to a slight improvement in regioselectivity. chemrxiv.org |

| Base | The choice of base can also influence the regioselectivity of the reaction | In the C-H-sulfonylation of pyridine, using N-methylpiperidine as a base resulted in a highly regioselective functionalization of pyridine. chemrxiv.org |

Multi-Step Synthetic Pathways Incorporating Pyridine Amination

Due to the challenges associated with direct sulfonation and the need for specific substitution patterns, multi-step synthetic pathways are often employed for the synthesis of complex pyridine derivatives like 5,6-diaminopyridine-3-sulfonic acid. These pathways often involve the introduction of amino groups through various amination strategies.

Amination via Halogen Displacement Reactions

One common method for introducing amino groups onto a pyridine ring is through the displacement of a halogen substituent with an amine. This nucleophilic aromatic substitution reaction is a versatile tool in the synthesis of aminopyridines. For example, aminopyridines can be manufactured from chloropyridines and ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst. google.com

The general reaction is as follows:

Py-Cl + NH₃ → Py-NH₂ + HCl

Where Py represents the pyridine ring. This method is advantageous as it allows for the regioselective introduction of an amino group at the position of the halogen.

Reductive Amination Strategies from Nitro Precursors

Another widely used method for the synthesis of aminopyridines is the reduction of nitropyridines. The nitro group can be introduced onto the pyridine ring through electrophilic nitration, and subsequent reduction yields the corresponding amino group.

Various reducing agents can be employed for this transformation, including:

Iron in the presence of an acid orgsyn.org

Tin or stannous chloride in hydrochloric acid orgsyn.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) nih.gov

For example, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using iron and aqueous acidified ethanol. orgsyn.org Similarly, 2-chloro-3,5-dinitropyridine (B146277) can be hydrogenated in the presence of 10% Pd/C to generate 3,5-diaminopyridine. nih.gov

| Starting Material | Reducing Agent/Catalyst | Product |

| 2-amino-3-nitropyridine | Iron and aqueous acidified ethanol | 2,3-diaminopyridine orgsyn.org |

| 3-amino-2-nitropyridine | Catalytic reduction | 2,3-diaminopyridine orgsyn.org |

| 2-chloro-3,5-dinitropyridine | H₂ with 10% Pd/C | 3,5-diaminopyridine nih.gov |

Integration of Sulfonation into Sequential Synthesis

In a multi-step synthesis of a molecule like this compound, the sulfonation step must be carefully integrated with the amination steps. The order of these reactions is critical as the existing substituents on the pyridine ring will direct the position of the incoming group. Amino groups are activating and ortho-, para-directing, while a sulfonic acid group is deactivating and meta-directing.

A plausible synthetic route could involve the initial synthesis of a diaminopyridine precursor, followed by a controlled sulfonation reaction. For instance, starting with a suitably substituted pyridine, one could introduce the two amino groups and then perform the sulfonation. The directing effects of the two amino groups would need to be carefully considered to achieve sulfonation at the desired 3-position.

Alternatively, one could start with a pyridine derivative that already contains a sulfonic acid group and then introduce the amino groups. This might involve the use of halogenated pyridine sulfonic acids, followed by amination via halogen displacement, or the nitration of a pyridine sulfonic acid followed by reduction. The specific sequence of reactions would depend on the availability of starting materials and the desired regioselectivity at each step.

Emerging and Sustainable Synthesis Technologies

The development of novel synthetic routes is increasingly guided by the need for efficiency, safety, and environmental sustainability. For a specialized molecule like this compound, moving beyond traditional multi-step syntheses, which may involve harsh conditions and hazardous reagents, is a key objective. Modern technologies such as microwave-assisted synthesis and biocatalysis offer promising avenues for cleaner and more efficient production.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave radiation to heat reactions directly and efficiently. chemicaljournals.com Unlike conventional heating methods that rely on conduction and convection, microwave heating leads to a rapid and uniform temperature increase throughout the reaction medium. chemicaljournals.com This technique often results in dramatic reductions in reaction times, from hours or days to mere minutes, along with increased product yields and improved purity by minimizing the formation of side products. chemicaljournals.comnih.gov

For the synthesis of molecules like this compound, MAOS could be applied to critical steps such as amination, nitration, reduction, or sulfonation. For instance, the direct sulfonation of a diaminopyridine precursor or the amination of a sulfonic acid-containing pyridine ring could be significantly accelerated. Research on the microwave-assisted synthesis of sulfonamides directly from sulfonic acids has demonstrated the potential of this technology to improve yields and shorten reaction times significantly compared to conventional heating. organic-chemistry.org The reaction, using an activating agent, can be completed in two short microwave irradiation steps, a process that is operationally simple and uses commercially available reagents. organic-chemistry.org

Table 1: Comparison of Conventional vs. MAOS for a Hypothetical Sulfonamide Formation Step

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | 8 - 24 hours | 5 - 30 minutes chemicaljournals.com |

| Energy Input | High (prolonged heating) | Low (short bursts of energy) chemicaljournals.com |

| Temperature Gradient | Non-uniform, potential for localized overheating | Uniform, precise temperature control |

| Typical Yield | Moderate to Good | Good to Excellent nih.gov |

| Side Product Formation | Higher potential due to long reaction times | Minimized due to rapid heating and shorter times chemicaljournals.com |

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions (physiological pH and temperature) in aqueous media, offering unparalleled selectivity (chemo-, regio-, and stereoselectivity) and eliminating the need for hazardous reagents and solvents. mdpi.com

While specific biocatalytic routes for this compound are not yet established in published literature, several classes of enzymes could be envisioned for its synthesis. For example:

Nitrilases or Amide Hydrolases: Could be used to convert cyano- or amido-precursors on the pyridine ring to carboxylic acids, which might then be further functionalized.

Transaminases: Could potentially be employed for the introduction of amino groups onto a pyridine precursor, offering a green alternative to methods involving metal catalysts or harsh reducing agents.

Sulfotransferases: These enzymes could theoretically be used for the direct sulfonation of the pyridine ring, although this class of enzyme is less commonly used in industrial synthesis.

The primary advantages of a biocatalytic approach include high specificity, which reduces downstream purification efforts, and a significantly improved environmental profile. mdpi.com

Table 2: Conceptual Comparison of Chemical vs. Enzymatic Synthesis Routes

| Feature | Traditional Chemical Synthesis | Potential Enzymatic Synthesis |

| Reaction Conditions | High temperatures, extreme pH, organic solvents | Mild temperatures, neutral pH, aqueous media mdpi.com |

| Selectivity | Often requires protecting groups to avoid side reactions | High regio- and chemo-selectivity mdpi.com |

| Catalyst | Heavy metals, strong acids/bases | Biodegradable enzymes |

| Byproducts | Stoichiometric inorganic salts, organic waste | Minimal, often just water |

| Environmental Impact | Higher E-Factor (waste/product ratio) | Lower E-Factor, more sustainable |

The production of any chemical, including this compound, can be evaluated through the lens of the 12 Principles of Green Chemistry formulated by Anastas and Warner. mdpi.comresearchgate.net These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign.

Applying these principles to the synthesis of this compound would involve:

Prevention: Designing a synthetic route that minimizes waste generation from the outset. sphinxsai.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. sphinxsai.com This could mean avoiding hazardous reagents like fuming sulfuric acid for sulfonation if a milder alternative exists.

Designing Safer Chemicals: The final product itself should be designed to have minimal toxicity.

Safer Solvents and Auxiliaries: Eliminating or replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, potentially facilitated by techniques like MAOS or biocatalysis to reduce energy consumption. researchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depleting fossil fuels. sphinxsai.com

Reduce Derivatives: Avoiding the use of temporary protecting groups, which adds steps and generates waste.

Catalysis: Using catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents. researchgate.net

Design for Degradation: Designing the chemical product so that it can break down into harmless substances after its use.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires.

By systematically applying these principles, a synthetic route for this compound can be developed that is not only scientifically elegant but also economically and environmentally sustainable.

Scalability and Process Optimization Considerations in Academic Synthesis

Translating a synthetic procedure from a small-scale academic laboratory setting to a larger, pilot-plant or industrial scale presents numerous challenges. Process optimization is critical to ensure that the synthesis is safe, cost-effective, reproducible, and efficient at a larger volume.

Key considerations for the scalability of this compound synthesis include:

Reagent Selection and Cost: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or unavailable in bulk. Optimization may involve replacing costly reagents with cheaper, more accessible alternatives.

Reaction Conditions: Thermal management is a primary concern. Exothermic or endothermic reactions that are easily controlled in a small flask can become dangerous or inefficient in a large reactor. Heat transfer properties must be carefully managed.

Solvent Use and Recovery: The volume of solvent used becomes a major cost and waste factor. The process should be optimized to use minimal solvent, or to use solvents that can be easily recovered and recycled.

Workup and Purification: Methods like column chromatography, which are common in academic labs, are often impractical and expensive at scale. Developing robust crystallization, precipitation, or extraction procedures for purification is essential for an efficient large-scale process.

Process Safety: A thorough hazard analysis is required to identify potential risks such as runaway reactions, toxic off-gassing, or handling of pyrophoric or corrosive materials.

Cycle Time: The total time required for one batch to complete the entire process (reaction, workup, purification, drying) directly impacts throughput and cost. Each step must be optimized for efficiency.

Table 3: Scalability Challenges and Optimization Strategies

| Challenge Area | Academic Scale (Grams) | Industrial Scale (Kilograms) | Optimization Strategy |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction | Develop a scalable, chromatography-free purification protocol. |

| Heat Transfer | Simple heating mantle/ice bath | Jacketed reactor with controlled heating/cooling fluid | Model reaction thermodynamics and ensure adequate heat exchange capacity. |

| Reagent Addition | Manual addition via pipette/funnel | Controlled pumping with flow meters | Automate addition rates to control reaction kinetics and temperature. |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer with specific impeller design | Ensure homogeneity in large volumes to avoid localized reactions and poor yield. |

| Safety | Fume hood | Process hazard analysis (PHA), pressure relief systems, containment | Conduct a full safety review before scaling up. |

Chemical Reactivity and Derivatization of 5,6 Diaminopyridine 3 Sulfonic Acid

Reactivity of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strong acid and its reactivity is central to many derivatization strategies for this compound. Its reactions typically involve either the displacement of the entire sulfonate group or interactions at the acidic proton.

Nucleophilic Substitution Reactions of the Sulfonate Group

The sulfonate group (-SO₃⁻) can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is challenging on a pyridine (B92270) ring, particularly at the 3-position. The pyridine ring is intrinsically electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions where the negative charge of the intermediate can be stabilized by the ring nitrogen. quimicaorganica.orgchemistry-online.com However, the sulfonic acid group in 5,6-Diaminopyridine-3-sulfonic acid is located at the 3-position. Nucleophilic attack at this position is less favorable because the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen. pearson.com

Furthermore, the presence of two electron-donating amino groups at the 5- and 6-positions increases the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack. Consequently, displacing the sulfonate group with nucleophiles requires harsh reaction conditions. In related systems, such as pyridine-3-sulfonic acid N-oxide, the sulfonate group can be substituted by reacting with a sulfonating agent, followed by reduction. google.com While challenging, theoretical studies on the nucleophilic substitution of pyridine at unsaturated carbon centers provide insights into the mechanisms that could be involved. rsc.org

| Position on Pyridine Ring | Reactivity toward Nucleophilic Substitution | Reason |

|---|---|---|

| C-2, C-4 | More Reactive | Anionic intermediate is stabilized by the electronegative ring nitrogen. |

| C-3, C-5 | Less Reactive | Anionic intermediate cannot delocalize the negative charge onto the ring nitrogen. pearson.com |

Salt Formation and Ionic Interactions

As a molecule containing both a strongly acidic sulfonic acid group and basic nitrogen atoms (two amino groups and the pyridine ring nitrogen), this compound readily exists as an internal salt, or zwitterion. The acidic proton from the sulfonic acid group protonates one of the basic nitrogen atoms, most likely the more basic pyridine ring nitrogen or one of the amino groups. This zwitterionic nature is common in amino-substituted sulfonic acids, such as aminonaphthalenesulfonic acids. researchgate.net

This internal salt formation leads to strong intermolecular ionic interactions, including hydrogen bonding between the positively charged ammonium/pyridinium sites and the negatively charged sulfonate groups of neighboring molecules. researchgate.net These interactions result in high melting points and low solubility in nonpolar organic solvents. The compound can also form salts with external acids or bases. Addition of a strong acid will protonate all basic sites, while a strong base will deprotonate the sulfonic acid, leading to the formation of a sulfonate salt. Such pyridine sulfonate salts have been investigated as ionic liquids. google.com

Functionalization for Heterogeneous Catalysis

The sulfonic acid group is a key functional moiety for creating solid acid catalysts. mdpi.com this compound can be immobilized onto solid supports to generate heterogeneous catalysts. The sulfonic acid group provides the Brønsted acid catalytic sites.

Methods for immobilization include:

Grafting: Covalently attaching the molecule to the surface of materials like silica (B1680970), alumina, or magnetic nanoparticles. mdpi.com

Incorporation: Integrating the molecule into the framework of porous materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

These supported catalysts benefit from easy separation from the reaction mixture, potential for recycling, and high stability. mdpi.comstarbons.com The catalytic activity is often dependent on the loading of sulfonic acid groups and the nature of the support material. mdpi.com Pyridine-based structures are also widely used in catalysis, suggesting that the pyridine core of this molecule could play a role in modulating catalytic activity or selectivity. nih.gov Nanoporous polymer resins containing sulfonic acid groups have demonstrated high catalytic activity and molecular-size selectivity. rsc.org

Transformations Involving the Amino Groups

The two amino groups (-NH₂) at the 5- and 6-positions are nucleophilic and are primary sites for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions

The amino groups of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction typically occurs chemoselectively at the exocyclic amino groups over the less nucleophilic pyridine ring nitrogen. researchgate.net Depending on the stoichiometry of the acylating agent, either mono- or di-acylation can be achieved, leading to the formation of amide derivatives. In related diaminopyrimidine systems, regioselective enzymatic acylation has been demonstrated, suggesting that selective functionalization of one amino group over the other may be possible. nih.gov Donor-substituted pyridines are known to be effective catalysts for acyl-transfer reactions. thieme-connect.com

Alkylation of the amino groups can be accomplished using alkyl halides or other alkylating agents. Similar to acylation, the reaction proceeds via nucleophilic attack by the amino nitrogen. The conditions can be controlled to favor mono- or di-alkylation. In some cases, intramolecular reactions can occur if the alkylating agent contains another reactive functional group. nih.gov The alkylation of amines can also be achieved through catalytic methods like hydroaminomethylation. researchgate.net The development of late-stage C-H alkylation techniques for heterocycles provides another potential route for modification, though this typically targets the ring itself rather than the amino groups. nih.gov

| Reaction | Reagent Class | Functional Group Formed | Potential Products |

|---|---|---|---|

| Acylation | Acid Halides, Anhydrides | Amide | Mono- or Di-acylated derivatives |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Mono- or Di-alkylated derivatives |

Condensation Reactions for Schiff Base Formation

The primary amino groups of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. oiccpress.com

Given the presence of two adjacent amino groups, the reaction can proceed in several ways:

Mono-condensation: Reaction with one equivalent of a carbonyl compound can yield a mono-Schiff base.

Di-condensation: Reaction with two equivalents of a carbonyl compound can lead to the formation of a di-imine. iosrjournals.org

Cyclization: Reaction with a dicarbonyl compound or a compound with adjacent carbonyl groups (like isatin) can lead to the formation of new heterocyclic rings. nih.gov

The formation of Schiff bases is a versatile method for creating complex ligands for coordination chemistry, as the resulting imine nitrogen and other nearby heteroatoms can chelate to metal ions. oiccpress.comwhiterose.ac.uknih.gov Studies on other diaminopyridines, such as 2,3-diaminopyridine (B105623) and 2,6-diaminopyridine (B39239), have shown they readily form Schiff bases with various aldehydes, highlighting the expected reactivity for the 5,6-diamino isomer. oiccpress.comiosrjournals.orgnih.gov

Cyclization Reactions for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems due to the presence of two adjacent amino groups. These vicinal diamines can undergo condensation reactions with a variety of reagents to form new rings fused to the pyridine core. The resulting fused systems, such as imidazo[4,5-b]pyridines and pyrido[5,6-b]pyrazines, are of significant interest in medicinal chemistry due to their structural analogy to purines.

One common approach involves the reaction of 5,6-diaminopyridine derivatives with dicarbonyl compounds or their equivalents. For instance, condensation with α-dicarbonyl compounds like glyoxal (B1671930) or pyruvic aldehyde can lead to the formation of substituted pyrido[5,6-b]pyrazines. Similarly, reaction with carboxylic acids or their derivatives can yield imidazo[4,5-b]pyridine structures. For example, cyclization with formic acid or ethyl orthoformate can introduce a single carbon atom to form the imidazole (B134444) ring. nih.gov Oxidative cyclization with aldehydes is another route to produce the imidazo[4,5-b]pyridine ring system. nih.gov

A palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been shown to be an effective method for the synthesis of imidazo[4,5-b]pyridines, offering a pathway to N1-substituted derivatives. organic-chemistry.org Furthermore, Michael addition of amino-imidazoles to dicarboxylates followed by intramolecular cyclization represents another strategy for constructing the imidazo[4,5-b]pyridine core. osi.lv The presence of the sulfonic acid group on the pyridine ring is expected to influence the reactivity and solubility of the starting material and the resulting fused heterocyclic products.

The synthesis of pyrido[2,3-d:5,6-d']dipyrimidine derivatives, which are structurally related, has been achieved through multicomponent reactions, highlighting the versatility of diaminopyridine precursors in constructing complex heterocyclic frameworks. Intramolecular cyclization of appropriately substituted precursors, such as those derived from amino acids, can also lead to the formation of fused ring systems. nih.govfrontiersin.org

Table 1: Examples of Reagents for Cyclization Reactions with 5,6-Diaminopyridines

| Reagent Class | Specific Example | Resulting Fused System |

| α-Dicarbonyl Compounds | Glyoxal, Pyruvic Aldehyde | Pyrido[5,6-b]pyrazine |

| Carboxylic Acid Derivatives | Formic Acid, Ethyl Orthoformate | Imidazo[4,5-b]pyridine |

| Aldehydes | Various Aryl Aldehydes | Imidazo[4,5-b]pyridine |

| Amides (via Pd-coupling) | Primary Amides | Imidazo[4,5-b]pyridine |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation is most pronounced at the ortho (2- and 6-) and para (4-) positions, making the meta (3- and 5-) positions the most favorable for electrophilic attack. quora.comquora.com

In this compound, the pyridine ring is substituted with two amino groups and one sulfonic acid group. The amino groups are strong activating groups that donate electron density to the ring through resonance, making the ring more susceptible to electrophilic attack. masterorganicchemistry.comchemistrysteps.com Conversely, the sulfonic acid group is a strong deactivating group, withdrawing electron density from the ring. masterorganicchemistry.com

The regioselectivity of electrophilic substitution will be determined by the interplay of these electronic effects. The two amino groups at positions 5 and 6 will strongly direct incoming electrophiles to the ortho and para positions relative to them. The sulfonic acid group at position 3 will direct incoming electrophiles to the meta position relative to it. Given the positions of the existing substituents, the only available carbon atom for substitution is at the 4-position. The directing effects of the 5-amino group (ortho-directing) and the 3-sulfonic acid group (meta-directing) would both favor substitution at the 4-position. The 6-amino group would direct to the 5-position (already substituted) and the 2-position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 4-position.

Nucleophilic aromatic substitution on the pyridine ring is also possible, particularly when a good leaving group is present and the ring is activated by electron-withdrawing groups. The nitrogen atom in the pyridine ring makes the ortho and para positions electron-deficient and thus more susceptible to nucleophilic attack.

Specific halogenation and nitration studies on this compound are not extensively reported. However, the reactivity can be inferred from studies on related compounds. The halogenation of aminopyridines can proceed via different pathways, including the formation of charge-transfer complexes or ionic species. researchgate.netacs.org The reaction of 4-aminopyridine (B3432731) with bromine has been shown to result in protonation and a subsequent bromination-dimerization process. researchgate.net For this compound, the strong activating effect of the two amino groups would likely facilitate halogenation, with the substitution expected to occur at the 4-position as discussed above. The use of N-halosuccinimides in the presence of a catalyst is a common method for the halogenation of arenes, including those with directing groups. rsc.org A ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines. chemrxiv.org

Nitration of pyridine itself requires harsh conditions. quora.com However, the presence of the strongly activating amino groups in this compound would make the ring more susceptible to nitration. Conversely, the sulfonic acid group is deactivating. Studies on the nitration of pyridine-2,6-diamines have shown that carrying out the reaction in a mixture of nitric acid and oleum (B3057394) can significantly increase the yield of the dinitro product. google.com This suggests that under appropriate conditions, nitration of this compound at the 4-position should be feasible. The use of milder nitrating agents and specific reaction conditions can also influence the outcome of the reaction. acs.orgrsc.org

Metal Complexation Chemistry of this compound

This compound possesses multiple potential coordination sites, making it a versatile ligand for the design of metal complexes. The potential donor atoms are the pyridine ring nitrogen, the two exocyclic amino nitrogens, and the oxygen atoms of the sulfonic acid group. This allows for various coordination modes, including monodentate, bidentate, and bridging coordination.

The pyridine nitrogen is a common coordination site for metal ions. mdpi.com The exocyclic amino groups can also coordinate to metal centers, either alone or in a chelating fashion with the adjacent pyridine nitrogen. pvpcollegepatoda.org The sulfonic acid group can coordinate to metal ions through one or more of its oxygen atoms, acting as a monodentate, bidentate, or bridging ligand. tandfonline.com

The combination of a "strong" N-donor (pyridine and amino) and a "soft" O-donor (sulfonate) in one molecule allows for the formation of coordination polymers with diverse structures. tandfonline.com The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other co-ligands. For instance, in a silver(I) complex with 2-aminopyridine-5-sulfonic acid, coordination occurs through the pyridine nitrogen, the amino group, and the sulfonate group, forming a 2D network. tandfonline.com

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Structure |

| Monodentate | Pyridine N | Simple metal-ligand complex |

| Monodentate | Amino N | Less common, sterically dependent |

| Monodentate | Sulfonate O | Simple metal-ligand complex |

| Bidentate Chelating | Pyridine N and 5-Amino N | 5-membered chelate ring |

| Bidentate Chelating | 5-Amino N and 6-Amino N | 5-membered chelate ring |

| Bridging | Pyridine N and Amino N | Polymeric structure |

| Bridging | Sulfonate O atoms | Polymeric structure |

| Tridentate | Pyridine N, 5-Amino N, Sulfonate O | More complex coordination sphere |

The synthesis of metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries. pvpcollegepatoda.orgmdpi.com

For example, X-ray analysis of iron(II) complexes with a bulky aminopyridine ligand revealed a rare η¹-coordination through the pyridine nitrogen. mdpi.commdpi.com In copper(II) halide complexes with aminopyridines, both monomeric and polymeric structures have been observed. researchgate.net The crystal structure of a silver(I) complex with 2-aminopyridine-5-sulfonic acid showed a 2D network structure. tandfonline.com

Other characterization techniques that are commonly employed include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, S=O, and pyridine ring vibrations). tandfonline.com

Elemental Analysis: To determine the empirical formula of the complex. mdpi.com

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion.

Based on studies of similar ligands, it is expected that this compound can form a wide variety of metal complexes with interesting structural features and potential applications in areas such as catalysis and materials science. nih.govsciencenet.cn

Advanced Spectroscopic and Analytical Characterization in Research on 5,6 Diaminopyridine 3 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5,6-Diaminopyridine-3-sulfonic acid, NMR provides unambiguous evidence for the arrangement of substituents on the pyridine (B92270) ring and their protonation states in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing key information about its structure. In a suitable solvent like D₂O or DMSO-d₆, two distinct signals would be anticipated in the aromatic region, corresponding to the two protons on the pyridine ring at positions C2 and C4.

The proton at the C2 position, being adjacent to the ring nitrogen, would likely appear as a singlet at a downfield chemical shift.

The proton at the C4 position, situated between the sulfonic acid group and an amino group, would also present as a singlet.

The precise chemical shifts are influenced by the electronic effects of the substituents. The two amino groups (-NH₂) are electron-donating, which would tend to shift the signals of nearby protons upfield, while the sulfonic acid group (-SO₃H) is strongly electron-withdrawing, causing a downfield shift. Additionally, broad, exchangeable signals corresponding to the protons of the two amino groups (5-NH₂ and 6-NH₂) and the sulfonic acid group (-SO₃H) would be visible, and their intensity and position could vary depending on the solvent, concentration, and temperature.

Carbons bonded to nitrogen (C2 and C6) would be significantly deshielded, appearing at lower field.

The carbon bearing the sulfonic acid group (C3) would also be shifted downfield.

The remaining carbons (C4 and C5) would resonate at chemical shifts characteristic of a substituted pyridine ring.

The study of analogous compounds, such as various diaminopyridine derivatives and pyridine sulfonic acids, provides a strong basis for these predictions. oiccpress.comnih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.5 - 8.5 | Singlet | Proton at C2 |

| ¹H | ~6.5 - 7.5 | Singlet | Proton at C4 |

| ¹H | Broad, variable | Singlet | 5-NH₂, 6-NH₂, and SO₃H protons |

| ¹³C | ~150 - 160 | Singlet | C6 (bonded to N and NH₂) |

| ¹³C | ~145 - 155 | Singlet | C5 (bonded to NH₂) |

| ¹³C | ~140 - 150 | Singlet | C2 (bonded to N) |

| ¹³C | ~130 - 140 | Singlet | C3 (bonded to SO₃H) |

Note: These are predicted values based on known substituent effects on pyridine rings and data from analogous compounds.

For unambiguous assignment of the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): While there are no adjacent protons to show correlation in the aromatic system of this compound, COSY could reveal long-range couplings if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be critical for correlating each proton signal directly to its attached carbon atom. It would definitively link the ¹H signal at ~7.5-8.5 ppm to the C2 carbon and the ¹H signal at ~6.5-7.5 ppm to the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish longer-range connectivity (typically over 2-3 bonds). It would provide definitive proof of the substitution pattern by showing correlations, for example, between the proton at C2 and the carbons at C3 and C4, and between the proton at C4 and carbons C2, C3, and C5. Such correlations are vital for distinguishing between potential isomers. Studies on other complex substituted pyridines have demonstrated the power of these techniques in confirming molecular structures. oiccpress.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly effective for identifying the sulfonate and amino functional groups in this compound. The spectrum would be characterized by several key absorption bands.

Sulfonate Group (SO₃): The sulfonic acid group is a strong IR absorber. It would give rise to prominent, sharp bands corresponding to its asymmetric and symmetric stretching vibrations. Based on data from related sulfonic acids, these are expected in the ranges of 1150-1250 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric). researchgate.netasianpubs.org

Amino Groups (NH₂): The two primary amino groups would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Often, two distinct bands appear in this region, corresponding to the asymmetric and symmetric N-H stretches. N-H bending (scissoring) vibrations typically appear around 1600-1650 cm⁻¹.

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Amino (NH₂) |

| 1600 - 1650 | N-H Bend (Scissoring) | Amino (NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Pyridine Ring |

| 1150 - 1250 | Asymmetric S=O Stretch | Sulfonate (SO₃) |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Sulfonate Stretch: The symmetric S=O stretch of the sulfonate group, expected around 1030-1080 cm⁻¹, often produces a very strong and sharp signal in the Raman spectrum. researchgate.net

Pyridine Ring Vibrations: The symmetric "breathing" mode of the pyridine ring, typically found near 1000 cm⁻¹, is a classic strong Raman band. Other ring deformation modes would also be visible. researchgate.net

Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes, aiding in a comprehensive structural confirmation. researchgate.netresearchgate.net

Electronic Spectroscopy for Conjugation and Electronic Structure

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ).

For this compound, the key chromophore is the substituted pyridine ring. The spectrum is expected to show absorptions arising from:

π → π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically strong absorptions.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These absorptions are generally weaker than π → π* transitions. vscht.cztanta.edu.eg

The presence of two amino groups, which act as powerful auxochromes (color-enhancing groups), is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. libretexts.org The sulfonic acid group's electronic-withdrawing nature would also modulate the electronic structure and the energies of these transitions. The pH of the solution can significantly affect the UV-Vis spectrum by altering the protonation state of the amino groups and the sulfonic acid, thereby changing the electronic distribution in the molecule. tanta.edu.eg Studies on other aminopyridine derivatives confirm that such substitutions lead to distinct changes in their electronic absorption spectra. ekb.egresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule. upi.edu For derivatives of diaminopyridine, the UV-Vis spectrum is characterized by absorption bands that can be influenced by the solvent and the presence of various functional groups. academie-sciences.frresearchgate.net The spectra are typically recorded as a plot of absorbance versus wavelength and can reveal shifts in absorption bands due to auxochromes or changes in the chemical environment. upi.edu

Expected Absorption Maxima: Based on related diaminopyridine compounds, this compound is expected to exhibit characteristic absorption maxima in the UV-Vis region. The presence of the pyridine ring and the amino groups constitute the primary chromophore system. The sulfonic acid group can act as an auxochrome, potentially causing a shift in the absorption wavelength. Research on similar compounds, such as polymers derived from 2,6-diaminopyridine (B39239), shows broad absorption bands, and the color of the substance can be observed under a UV lamp. researchgate.net

Electronic Transitions: The absorption bands in the UV-Vis spectrum of this compound correspond to π → π* and n → π* electronic transitions. The pyridine ring, with its conjugated π-system, gives rise to strong π → π* transitions. The nitrogen atoms of the amino groups and the pyridine ring possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the molecular structure and solvent polarity. academie-sciences.fr

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about the photophysical properties of a molecule. Upon absorption of light, a fluorescent molecule is excited to a higher electronic state and then emits light of a longer wavelength as it returns to the ground state.

Excitation and Emission Spectra: The fluorescence properties of diaminopyridine derivatives have been a subject of interest. For instance, some diaminopyridine derivatives exhibit fluorescence, and their emission spectra can be influenced by the molecular structure and environment. nih.govoiccpress.comoiccpress.com The reaction of some diaminopyridine compounds can lead to highly fluorescent products. researchgate.net It is expected that this compound, or its derivatives, may exhibit fluorescence, which can be characterized by its excitation and emission spectra. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is an important parameter that can be determined. nih.gov

Quantum Yield and Lifetime Studies: The fluorescence quantum yield represents the efficiency of the fluorescence process, while the fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical behavior of the compound and can be determined through specialized fluorescence measurements. For example, the fluorescence quantum yield of some related compounds has been evaluated using reference standards like tryptophan or naphthalene. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. redalyc.org For this compound, with a molecular formula of C₅H₆N₄O₃S, the expected molecular weight is approximately 188.21 g/mol . biosynth.com

Molecular Ion Peak: In a mass spectrum, the peak corresponding to the intact molecule is the molecular ion peak (M+). This peak confirms the molecular weight of the compound. redalyc.org

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. Analysis of these fragments can help to confirm the arrangement of atoms within the molecule. For instance, the loss of specific groups like SO₃ or NH₂ would produce characteristic fragment ions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com The diffraction pattern produced when X-rays interact with a crystal is unique to that crystal structure.

Crystal System and Space Group: Single-crystal XRD analysis can determine the crystal system (e.g., monoclinic, triclinic) and space group of this compound. mdpi.comresearchgate.net This information describes the symmetry of the crystal lattice. Studies on related salts of diaminopyridines with sulfosalicylic acid have revealed various crystal systems and space groups. mdpi.comresearchgate.net

Molecular Geometry and Intermolecular Interactions: XRD provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. researchgate.net It also reveals how molecules are packed in the crystal, including details about intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net In the case of this compound, hydrogen bonding involving the amino and sulfonic acid groups is expected to play a significant role in the crystal packing. mdpi.comresearchgate.net Powder XRD can be used to confirm the phase purity of a synthesized bulk sample. sciengine.com

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements on the surface of a material. creative-biostructure.comcarleton.edu

Elemental Survey Scans: An XPS survey scan provides a broad spectrum of all elements present on the surface of the sample, with the exception of hydrogen and helium. carleton.edu For this compound, this would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). mdpi.com

High-Resolution Scans and Chemical State Analysis: High-resolution scans of individual elemental peaks can reveal subtle shifts in binding energy, which are indicative of the element's chemical environment and oxidation state. creative-biostructure.commdpi.com For example, the N 1s spectrum could distinguish between the nitrogen atoms in the pyridine ring and the amino groups. The S 2p spectrum would be characteristic of the sulfonic acid group, and the O 1s spectrum would correspond to the oxygen atoms in the sulfonic acid group. mdpi.com

Chromatographic and Electrophoretic Separation Methods in Purity Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related substances. scconline.orgscispace.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of polar compounds like this compound. scconline.orgscispace.com A C18 column is often employed, and the mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. scconline.orgsigmaaldrich.com Ion-pairing agents, such as octanesulfonic acid, can be added to the mobile phase to improve the retention and separation of charged analytes. scconline.orgdiva-portal.org Detection is commonly performed using a UV detector. scconline.org

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for separating charged species. scconline.org Given the acidic nature of the sulfonic acid group and the basic nature of the amino groups, this compound will be charged over a wide pH range, making it suitable for CE analysis. This technique offers high separation efficiency and requires only small sample volumes. nih.gov Methods for separating carboxylic and sulfonic acids by electrophoresis have been developed. google.com

Data Tables

Table 1: Spectroscopic and Mass Spectrometry Data for this compound and Related Compounds

| Analytical Technique | Parameter | Observed/Expected Value | Reference |

| UV-Vis Spectroscopy | λmax | Dependent on solvent and pH | academie-sciences.frresearchgate.net |

| Fluorescence Spectroscopy | Emission Wavelength | Dependent on excitation wavelength | nih.govresearchgate.net |

| Stokes Shift | Dependent on molecular structure | nih.gov | |

| Mass Spectrometry | Molecular Weight ( g/mol ) | ~188.21 | biosynth.com |

| Molecular Ion Peak (m/z) | [M+H]⁺ or [M-H]⁻ | redalyc.org |

Table 2: Crystallographic and Chromatographic Data for Diaminopyridine Derivatives

| Analytical Technique | Parameter | Typical Conditions/Values | Reference |

| X-ray Diffraction | Crystal System | Monoclinic, Triclinic, etc. | mdpi.comresearchgate.net |

| Hydrogen Bonding | Present and significant for packing | mdpi.comresearchgate.net | |

| HPLC | Column | C18 Reversed-Phase | scconline.orgsigmaaldrich.com |

| Mobile Phase | Buffered Acetonitrile/Water | scconline.org | |

| Detection | UV (e.g., 280 nm) | scconline.org | |

| Capillary Electrophoresis | Separation Principle | Charge and size | scconline.orgnih.gov |

Theoretical and Computational Chemistry Studies of 5,6 Diaminopyridine 3 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic properties of molecules.

DFT is a popular method for predicting how molecules will react. For example, in a study on the dinitration of 2,6-diaminopyridine (B39239), DFT calculations helped identify the most likely intermediates in the reaction. researchgate.net This kind of analysis can be crucial for optimizing reaction conditions and improving the yield of desired products.

Another study used DFT to investigate the properties of Schiff bases derived from bis-phenylenediamine. nih.gov They were able to calculate the HOMO-LUMO energy gap, which is an indicator of a molecule's reactivity. nih.gov A smaller gap generally means the molecule is more reactive. nih.gov

While we don't have this data for 5,6-Diaminopyridine-3-sulfonic acid, we can infer that the amino and sulfonic acid groups would significantly influence its electronic structure and reactivity.

Ab initio methods are another type of quantum calculation that can provide very accurate predictions of molecular properties. These methods were used to study the hydration structure of the sulfonic acid group in a Nafion membrane. rsc.org The calculations helped to interpret experimental infrared spectroscopy data and provided a detailed picture of how water molecules interact with the sulfonic acid group. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations allow scientists to study the movement of atoms and molecules over time. mdpi.comrsc.org This is particularly useful for understanding the different shapes, or conformations, that a molecule can adopt. For example, MD simulations have been used to study the conformational changes of sirtuin proteins, which are important drug targets. mdpi.com

For a molecule like this compound, MD simulations could reveal how the amino and sulfonic acid groups move and interact with each other and with surrounding solvent molecules. This information would be valuable for understanding its biological activity and for designing new drugs.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and infrared vibrational frequencies. These predictions can then be compared with experimental data to confirm the structure of a molecule.

In a study of 5-sulfosalicylic acid, DFT calculations were used to predict the NMR and IR spectra. researchgate.net The calculated spectra were in good agreement with the experimental data, which helped to validate the computational model. researchgate.net

Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in many chemical and biological processes. Computational studies can provide detailed insights into the hydrogen bonding networks that form between molecules.

For instance, a study of fatty acid derivatives of 2,6-diaminopyridine showed that these molecules can self-assemble into nanostructures through hydrogen bonding. researchgate.net Another study on 3-aminopyridine (B143674) and 5-sulfosalicylic acid revealed the formation of complex three-dimensional hydrogen-bonded networks. researchgate.net

Given the presence of amino and sulfonic acid groups, this compound is also expected to form extensive hydrogen bonding networks.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for understanding how chemical reactions occur. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway.

For example, a computational study of the reaction between a titanium hydride and pyridine (B92270) provided a detailed mechanism for the hydrodenitrogenation of pyridines. researchgate.net This type of information is essential for developing new catalysts for important industrial processes.

Applications and Advanced Materials Science Research of 5,6 Diaminopyridine 3 Sulfonic Acid and Its Derivatives

Versatile Role as a Synthetic Building Block in Organic Synthesisimist.ma

5,6-Diaminopyridine-3-sulfonic acid and its related diaminopyridine structures are foundational materials in the field of organic synthesis. Their utility stems from the presence of multiple reactive sites, specifically the two amino groups and the sulfonic acid group, which allow for a variety of chemical transformations. These functionalities make them ideal starting materials for constructing more complex molecules.

Precursor for Complex Heterocyclic Compounds

Diaminopyridine derivatives are crucial precursors for the synthesis of a wide array of complex heterocyclic compounds. imist.ma The arrangement of the amino groups on the pyridine (B92270) ring facilitates cyclization reactions to form fused ring systems. For instance, diaminopyridines can react with various reagents to yield bicyclic and polycyclic structures. imist.maimist.ma

The synthesis of imidazopyridines, a class of nitrogen-containing heterocycles with significant biological activity, often starts from diaminopyridine derivatives. imist.ma These reactions can involve condensation with carboxylic acids, esters, or other bifunctional reagents. imist.maimist.ma Similarly, the synthesis of triazolopyridines and other fused heterocyclic systems can be achieved through the versatile reactivity of the diaminopyridine scaffold. imist.ma The presence of the sulfonic acid group in this compound offers an additional handle for functionalization or can influence the electronic properties and solubility of the resulting heterocyclic products.

Furthermore, diaminopyridines serve as building blocks for pyrazolopyridines and pyrazolopyrimidines, which are of interest in materials science and photophysics due to their dipolar nature. mdpi.com The synthesis of thieno[3,4-c]-pyridines and pyrido[3,4-c]-pyridazines has also been demonstrated using alkylazinylcarbonitriles derived from pyridine precursors. umich.edu The reactivity of diaminopyridines extends to the formation of bis-heterocyclic compounds, where two heterocyclic rings are linked to a central pyridine core, leading to molecules with potentially enhanced biological or material properties. bas.bg

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The diaminopyridine framework is a key intermediate in the development of molecules with potential therapeutic applications. nih.govnih.gov The structural motif of diaminopyridine is present in various compounds that exhibit a range of biological activities, including antimicrobial and antiviral properties. nih.govresearchgate.net The ability to modify the diaminopyridine core at multiple positions allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets.

For example, derivatives of 2,4-diaminopyridine have been synthesized and evaluated as potential tracers for neuropeptide Y (NPY) Y1 receptors in positron emission tomography (PET). nih.gov In another study, 3,5-diamino-piperidine derivatives, which can be conceptually linked to diaminopyridine scaffolds, have been investigated as inhibitors of bacterial translation, mimicking the action of aminoglycoside antibiotics. nih.gov The synthesis of these complex molecules often involves multiple steps where a diaminopyridine intermediate is a critical component. researchgate.net

The versatility of the diaminopyridine scaffold is further highlighted by its use in synthesizing a variety of substituted derivatives with potential antiparasitic activity. acs.org The development of new synthetic methods for substituted 2,6-diacetamido pyridines demonstrates the ongoing efforts to expand the chemical space accessible from diaminopyridine precursors. researchgate.net These synthetic advancements provide access to a wider range of functionalized molecules for pharmacological screening.

Polymer and Macromolecular Chemistry

The unique chemical structure of this compound and its derivatives makes them valuable monomers in the synthesis of advanced polymers and macromolecular materials. The presence of both amine and sulfonic acid functionalities allows for their incorporation into various polymer architectures, imparting specific properties to the final materials.

Incorporation into Polymer Backbones for Functional Materialsmdpi.comnih.gov

Diaminopyridine derivatives can be incorporated into polymer backbones to create functional materials with tailored properties. mdpi.comnih.gov The diamine functionality allows these molecules to act as monomers in polycondensation reactions with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. researchgate.net The inclusion of the pyridine ring within the polymer backbone can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers. researchgate.netresearchgate.net

Furthermore, the sulfonic acid group in this compound can be leveraged to introduce ionic character into the polymer, creating ionomers with unique properties. A series of sulfonated polyimides containing a pyridine ring in the polymer backbone were synthesized and showed high thermal stability and good mechanical properties. researchgate.net The interaction between the sulfonic acid and pyridine groups can lead to the formation of inner salts or ionic crosslinking, which can suppress water uptake and enhance the dimensional stability of the membranes. researchgate.net

Design of Proton-Conducting Polymers

A significant application of sulfonated diaminopyridine derivatives is in the design of proton-conducting polymers for use in proton exchange membranes (PEMs) for fuel cells. scientific.netorientjchem.org The sulfonic acid group (–SO3H) provides the necessary acidic sites for proton transport, while the polymer backbone offers mechanical and thermal stability. scientific.netorientjchem.orgscientific.net

Sulfonated polyimides (SPIs) are a promising class of materials for PEMs due to their excellent thermal and mechanical properties, good film-forming ability, and high proton conductivity. scientific.netacs.org The introduction of sulfonic acid groups into the polyimide structure, either on the main chain or as side groups, creates hydrophilic domains that facilitate the transport of protons. orientjchem.org The proton conductivity of these membranes is influenced by factors such as the ion-exchange capacity (IEC), water uptake, and the degree of sulfonation. scientific.net

Research has shown that the proton conductivity of sulfonated aromatic polyamides increases with a higher concentration of sulfonic acid groups. mdpi.comscientific.net For instance, a series of sulfonated polyamides prepared by polycondensation showed that as the molar ratio of the sulfonic acid-containing monomer increased, the IEC and proton conductivity also increased, reaching values up to 1.0223 meq/g and 3.82×10⁻² S/cm, respectively. scientific.net Similarly, sulfonated polyimides have been developed with proton conductivities comparable to the benchmark material Nafion. orientjchem.org The design of these polymers often involves a trade-off between high proton conductivity and maintaining good mechanical properties and dimensional stability in the presence of water. orientjchem.org

Preparation of Functional Polymeric Additivesnih.gov

Beyond their role as primary monomers, derivatives of this compound can also be utilized in the preparation of functional polymeric additives. These additives can be blended with other polymers to impart specific functionalities, such as improved hydrophilicity, ion-exchange capacity, or resistance to fouling. researchgate.net

For example, a sulfur-containing polymer based on 2,6-diamino pyridine was synthesized and used as an additive in polyethersulfone membranes. researchgate.netcolab.ws The resulting blended membranes demonstrated effective removal of heavy metal ions and dye pollutants from water. researchgate.net The functional groups on the additive polymer can provide specific binding sites for contaminants, enhancing the separation performance of the membrane.

The use of polymeric additives is a versatile strategy to modify the properties of existing membrane materials. By controlling the composition and structure of the additive, it is possible to introduce desired characteristics without having to synthesize an entirely new base polymer. researchgate.net This approach allows for the targeted enhancement of membrane performance for specific applications, such as water purification and pollution control.

Catalytic Applications in Chemical Transformations

The inherent acidic and basic sites within this compound and its derivatives make them promising candidates for various catalytic applications. The sulfonic acid group can act as a Brønsted acid, while the amino groups and the pyridine nitrogen can serve as Lewis bases. This dual functionality is advantageous in designing novel catalysts.

Design of Homogeneous and Heterogeneous Catalysts

The development of both homogeneous and heterogeneous catalysts is a significant area of chemical research, driven by the need for efficient and sustainable chemical transformations. nih.gov this compound derivatives can be utilized in both catalytic systems.

In homogeneous catalysis , derivatives of this compound can be designed to be soluble in the reaction medium, allowing for high catalytic activity and selectivity under mild conditions. The molecular structure of these catalysts can be fine-tuned to optimize their performance for specific reactions.

For heterogeneous catalysis , these compounds can be immobilized on solid supports, such as silica (B1680970) or polymers. nih.gov This approach simplifies catalyst separation from the reaction mixture, enabling easy recovery and recycling, which is crucial for industrial applications. nih.govnih.gov For instance, sulfonic acid-functionalized inorganic materials have demonstrated efficiency and reusability in various chemical reactions. mdpi.com The immobilization can be achieved through covalent bonding or non-covalent interactions, ensuring the stability of the catalyst under reaction conditions.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often high | Can be lower than homogeneous |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |

| Catalyst Recycling | Challenging | Straightforward |

| Industrial Application | Less common due to separation issues | Widely used |

Organocatalysis Utilizing the Sulfonic Acid Group

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The sulfonic acid group in this compound and its derivatives is a key functional group for designing organocatalysts. Sulfonic acid-functionalized materials, including those based on organic scaffolds, have been extensively studied as solid acid catalysts. mdpi.combeilstein-journals.org

The Brønsted acidity of the sulfonic acid group can catalyze a wide range of organic transformations, such as esterification, condensation, and multicomponent reactions. mdpi.comresearchgate.net For example, sulfonic acid-functionalized silica (SBA-Pr-SO3H) has been shown to be an efficient heterogeneous catalyst for the synthesis of quinoxaline (B1680401) derivatives. researchgate.net The presence of amino groups in the vicinity of the sulfonic acid can create a synergistic effect, where the amino group can act as a co-catalyst or modify the catalyst's microenvironment to enhance its activity and selectivity. mdpi.com This bifunctional nature is a significant advantage in designing sophisticated organocatalytic systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgnih.gov The versatile coordination chemistry of this compound, with its multiple binding sites (amino groups, pyridine nitrogen, and sulfonic acid group), makes it an excellent candidate for the synthesis of novel MOFs and coordination polymers. nih.govresearchgate.net

These materials can exhibit high porosity, large surface areas, and tunable structures, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. wikipedia.orgnih.gov The incorporation of this compound as a ligand can introduce specific functionalities into the pores of the MOF. The sulfonic acid groups can serve as active sites for acid catalysis, while the amino groups can be post-synthetically modified to introduce other functional moieties. mdpi.com

The design of MOFs with mixed ligands is a strategy to create materials with enhanced properties. d-nb.info For instance, combining a pyridine-dicarboxylate linker with other coligands has led to the formation of diverse coordination polymers with catalytic activity in Knoevenagel condensation. nih.gov Similarly, the use of this compound in conjunction with other linkers could lead to the development of multifunctional MOFs with unique catalytic capabilities.

Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them valuable components in the development of various functional materials.

Optoelectronic Materials (e.g., Electrochromic Devices)

Optoelectronic materials, which interact with light and electricity, are at the heart of technologies like displays, sensors, and solar cells. kingston.ac.uk Conjugated polymers, a class of organic optoelectronic materials, have been extensively studied for their use in devices such as organic light-emitting diodes (OLEDs) and electrochromic devices. mdpi.com

Derivatives of this compound can be incorporated into conjugated polymer backbones to tune their electronic properties. The electron-donating nature of the amino groups and the electron-withdrawing potential of the sulfonic acid group can be exploited to create donor-acceptor type polymers. This architectural design is crucial for controlling the band gap and, consequently, the color and electrochemical behavior of the material. mdpi.com

Electrochromic devices (ECDs) are a prime application for such materials. These devices change their color in response to an applied voltage. mdpi.comrsc.org Polymers containing sulfonic acid groups, such as poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS), are commonly used as the cathodically coloring layer in ECDs. mdpi.comsemanticscholar.org By designing polymers that incorporate this compound derivatives, it may be possible to develop new anodically coloring materials with enhanced performance characteristics, such as high contrast, fast switching speeds, and long-term stability. nih.gov

Table 2: Key Performance Metrics for Electrochromic Devices

| Parameter | Description |

| Optical Contrast (ΔT) | The difference in transmittance between the colored and bleached states. A higher value is desirable. |

| Switching Time | The time taken to switch between the colored and bleached states. Faster switching is preferred. |

| Coloration Efficiency (η) | The change in optical density per unit of charge injected. A higher value indicates greater efficiency. |

| Cycling Stability | The ability of the device to maintain its performance over numerous switching cycles. |

| Optical Memory | The ability of the device to remain in its colored or bleached state without a continuous power supply. |

Sensing Materials (e.g., Ion Sensing)

The ability of this compound and its derivatives to bind to metal ions and other analytes makes them promising candidates for the development of chemical sensors. The amino and sulfonic acid groups can act as recognition sites, leading to a detectable signal upon binding with the target analyte.

Fluorescence-based sensing is a particularly attractive approach. The inherent fluorescence of some diaminopyridine derivatives can be modulated upon interaction with specific ions or molecules. researchgate.net For example, coordination polymers incorporating emissive ligands have been shown to function as fluorescent sensors. mdpi.com The binding of an analyte can cause a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, which can be correlated to the analyte's concentration.

The design of sensors for nitrite (B80452) ions is an area where similar compounds have been successfully applied. For instance, 5,6-diamino-1,3-naphthalene disulfonic acid has been used for the spectrofluorimetric determination of nitrite. researchgate.net This suggests that this compound could be explored for similar applications, potentially offering advantages in terms of selectivity or sensitivity. The development of such sensors is crucial for environmental monitoring and food safety analysis.

Adsorbent Materials for Environmental Applications

The functional groups present in this compound suggest its potential as a precursor for adsorbent materials for environmental remediation. The sulfonic acid group (-SO₃H) is known to enhance the capacity of materials to adsorb heavy metal ions and organic pollutants from aqueous solutions. Similarly, the amino groups (-NH₂) on the pyridine ring can act as active sites for the chelation of metal ions.

Research into related compounds supports this potential. For instance, polymers derived from diaminopyridines have been investigated as effective adsorbents. A notable example is a sulfuric acid-doped diaminopyridine polymer, which has demonstrated a high adsorption capacity for hexavalent chromium (Cr(VI)). In other studies, activated carbon has been chemically modified with 2,6-diaminopyridine (B39239) to enhance its ability to remove mercury from water.

These examples highlight the utility of the diaminopyridine and sulfonic acid moieties in creating effective adsorbent materials. However, specific research focusing on materials directly synthesized from this compound, including data on their adsorption capacities and the types of pollutants they can remove, is currently lacking in the available scientific literature.

Dye and Pigment Chemistry (as an intermediate for novel chromophores)

In the realm of dye and pigment chemistry, heterocyclic compounds containing amino groups are frequently used as precursors or coupling components in the synthesis of azo dyes. The amino groups of this compound could potentially be diazotized and coupled with other aromatic compounds to form novel chromophores.

The presence of the sulfonic acid group is also a common feature in many commercial dyes. This functional group typically imparts water solubility to the dye molecule, which is a crucial property for many dyeing processes, particularly for textile applications. The position of the sulfonic acid group on the pyridine ring could also influence the final color and fastness properties of the resulting dye.